molecular formula C28H41NO4Si B13342393 tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13342393
M. Wt: 483.7 g/mol
InChI Key: PRKOBXIKZBKZHU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring two distinct functional groups: a tert-butyldiphenylsilyl (TBDPS)-protected hydroxymethyl group at position 2 and a hydroxymethyl group at position 3. This dual functionality enables selective reactivity in multi-step syntheses, particularly in pharmaceutical and natural product chemistry. The TBDPS group acts as a robust protecting agent for alcohols, offering stability under acidic and basic conditions while remaining labile to fluoride ions (e.g., TBAF) for deprotection . The compound’s structural complexity and protective group strategy make it valuable for constructing chiral centers or intermediates in drug discovery.

Properties

Molecular Formula

C28H41NO4Si

Molecular Weight

483.7 g/mol

IUPAC Name

tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C28H41NO4Si/c1-27(2,3)33-26(31)29-18-17-22(20-30)19-23(29)21-32-34(28(4,5)6,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,22-23,30H,17-21H2,1-6H3

InChI Key

PRKOBXIKZBKZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and diphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl and diphenylsilyl groups can enhance the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 4-(2-((Methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 147699-19-2)

  • Substituents : A methylsulfonyloxy (mesyl) group at position 4.
  • Key Differences: The mesyl group is a polar leaving group, facilitating nucleophilic substitution (e.g., SN2 reactions), whereas the TBDPS group in the target compound is non-polar and protective.
  • Synthetic Utility : The mesyl derivative is used to introduce alkylating agents or cross-coupling partners, achieving 43–100% yields under iodide or carbonate conditions .

tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate Derivatives

  • Examples :
    • tert-Butyl 4-(hydroxymethyl)cyclohexylcarbamate (CAS: 118811-03-3) .
    • tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3) .
  • Key Differences : These lack the TBDPS group, rendering their hydroxymethyl groups more reactive but less stable.
  • Applications : Direct participation in condensation or oxidation reactions without requiring deprotection steps.

tert-Butyl 4-Amino-4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1)

  • Substituents: Dual amino groups at position 4.
  • Key Differences: The amino groups enhance nucleophilicity and basicity, enabling peptide coupling or coordination chemistry. However, the absence of silyl or hydroxymethyl groups limits orthogonal protection strategies .

Physicochemical Properties

Property Target Compound tert-Butyl 4-(mesyloxyethyl)piperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Molecular Weight ~550 g/mol (estimated) 307.41 g/mol ~215–230 g/mol
Lipophilicity (LogP) High (TBDPS group) Moderate (polar mesyl group) Low (hydroxyl group)
Stability Stable to acids/bases; cleaved by TBAF Stable under neutral conditions Prone to oxidation
Solubility Low in water; soluble in THF, DCM Moderate in polar aprotic solvents High in polar solvents

Biological Activity

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C26H35NO4SiC_{26}H_{35}NO_4Si, with a molecular weight of approximately 453.65 g/mol. The compound features a piperidine ring, which is often associated with various biological activities, including interactions with neurotransmitter receptors and enzymes.

Research indicates that compounds containing piperidine moieties can interact with several biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the tert-butyldiphenylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to tert-butyl piperidine derivatives have shown efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell growth .

Neuropharmacological Effects

Piperidine derivatives are also noted for their neuropharmacological properties. They may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This activity suggests potential applications in treating neurological disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
NeuropharmacologicalModulation of neurotransmitter systems
Enzyme InhibitionInteraction with key metabolic enzymes

Case Studies

  • Anticancer Study : A study conducted on a series of piperidine derivatives demonstrated that certain modifications led to increased potency against breast cancer cell lines. The study utilized IC50 values to quantify effectiveness, showing that the tert-butyl group significantly enhanced activity compared to non-substituted analogs .
  • Neuropharmacological Assessment : Another research effort investigated the effects of piperidine derivatives on serotonin receptor binding. Results indicated that these compounds could effectively inhibit serotonin reuptake, suggesting their potential as antidepressants .

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